5-Nitro-2-phenyl-1,3-benzoxazole
Overview
Description
5-Nitro-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. The nitro group at the 5-position and the phenyl group at the 2-position of the benzoxazole ring confer unique chemical and biological properties to this compound .
Mechanism of Action
Target of Action
5-Nitro-2-phenyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its interaction with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . By inhibiting enzymes like DNA topoisomerases, protein kinases, and others, it disrupts the normal functioning of these pathways, leading to potential therapeutic effects .
Pharmacokinetics
Benzoxazole derivatives are generally known for their broad substrate scope and functionalization, offering several biological activities .
Result of Action
The result of the action of this compound is primarily observed at the molecular and cellular levels. It exhibits a range of biological activities including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . For instance, it has been found to display antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the reaction conditions and catalysts used in its synthesis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as zinc oxide (ZnO) in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields 5-amino-2-phenyl-1,3-benzoxazole.
Substitution: Electrophilic substitution can introduce various functional groups at the 5-position, leading to derivatives with different properties.
Scientific Research Applications
5-Nitro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Amino-2-phenyl-1,3-benzoxazole: The amino group at the 5-position alters its reactivity and biological activity.
5-Nitrobenzoxazole: Lacks the phenyl group, affecting its overall stability and reactivity.
Uniqueness
5-Nitro-2-phenyl-1,3-benzoxazole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-2-phenyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRISAFILDFQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353946 | |
Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891-43-0 | |
Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 891-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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